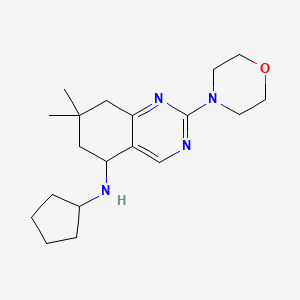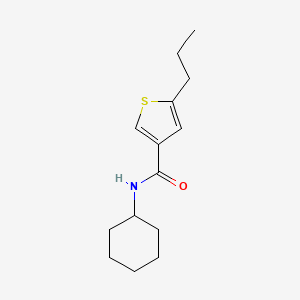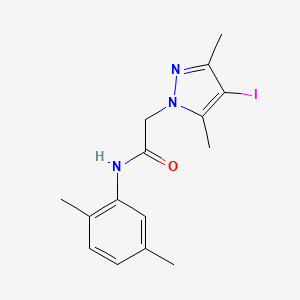![molecular formula C14H12N2O3S B6083821 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate](/img/structure/B6083821.png)
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate, also known as QBU-146, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QBU-146 belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been found to have various biochemical and physiological effects. In cancer cells, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to reduce cell viability and induce cell death. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to reduce the production of inflammatory cytokines and prostaglandins. In neurological disorders, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity and yield. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been shown to have low toxicity in animal studies. However, there are also limitations to using 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has also been found to have poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate. One direction is to study the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the compound's solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl 4-mercaptobut-2-ynoate in the presence of potassium carbonate and copper(I) iodide as a catalyst. The resulting product is then treated with acetic anhydride to obtain 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common feature of many diseases, and 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, 4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]but-2-ynyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)19-8-4-5-9-20-14-15-12-7-3-2-6-11(12)13(18)16-14/h2-3,6-7H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLTPUJTDFBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCSC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)

![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6083792.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)

![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)

